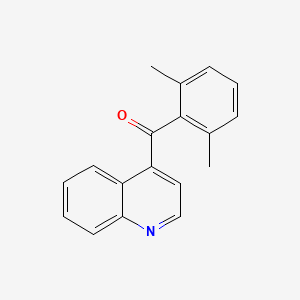

4-(2,6-Dimethylbenzoyl)quinoline

Description

Structural Classification and Nomenclature within Organic Chemistry

From a structural standpoint, 4-(2,6-dimethylbenzoyl)quinoline is a multi-component molecule. Its classification can be broken down as follows:

Primary Classification: It is fundamentally a quinoline (B57606) derivative. The quinoline core is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govorientjchem.org

Secondary Classification: It falls into the category of 4-substituted quinolines, meaning a functional group is attached at the fourth position of the quinoline ring system.

Tertiary Classification: More specifically, it is a 4-benzoylquinoline (B1642027). The term "benzoyl" refers to the C6H5CO- functional group, which in this case is attached to the quinoline ring. wikipedia.org

Quaternary Classification: The presence of two methyl groups on the benzoyl ring at positions 2 and 6 leads to the designation of a (2,6-dimethylbenzoyl) substituent.

The systematic IUPAC name for this compound is (2,6-dimethylphenyl)(quinolin-4-yl)methanone. This nomenclature precisely describes the connectivity of the atoms within the molecule.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | (2,6-Dimethylphenyl)(quinolin-4-yl)methanone |

| Molecular Formula | C18H15NO |

| Parent Core | Quinoline |

| Key Substituents | 2,6-Dimethylbenzoyl group at position 4 |

Historical Context of Quinoline and Benzoyl Derivatives in Chemical Research

The academic and industrial interest in both quinoline and benzoyl moieties has deep historical roots, driven by their prevalence in natural products and their utility in synthesis.

Quinoline Derivatives: The history of quinoline chemistry is intrinsically linked to the development of antimalarial drugs. researchgate.netnih.gov Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for malaria and features a quinoline core. nih.govresearchgate.net This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of crucial pharmaceuticals like chloroquine (B1663885) and primaquine. nih.govresearchgate.net Beyond their medicinal applications, quinoline derivatives have been explored for their use as catalysts, corrosion inhibitors, and in the synthesis of dyes. The first isolation of quinoline itself from coal tar was accomplished by Friedlieb Ferdinand Runge in 1834. nih.gov

Benzoyl Derivatives: The benzoyl group, a fundamental structural unit in organic chemistry, is found in numerous natural and synthetic compounds. wikipedia.org The benzoylation reaction, which introduces a benzoyl group into a molecule, is a widely used transformation in organic synthesis. uomustansiriyah.edu.iq Historically, benzoyl derivatives have been pivotal as intermediates in the preparation of dyes, pharmaceuticals, and polymers. For instance, benzoyl peroxide, first prepared in 1858, has found applications as a bleaching agent and a radical initiator in polymer production, and later as a treatment for acne. wikipedia.orgresearchgate.net The versatility of the benzoyl group stems from the reactivity of the carbonyl function and the stability of the aromatic ring.

Fundamental Academic Interests in the 4-Benzoylquinoline Core

The 4-benzoylquinoline core structure, which is central to this compound, presents several features that attract academic interest. The conjugation between the quinoline ring system and the benzoyl group can lead to interesting photophysical properties, making these compounds potential candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Furthermore, the carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, influencing the solid-state packing of the molecule and its interactions with biological macromolecules. The steric hindrance introduced by substituents on the benzoyl ring, as seen with the two methyl groups in this compound, can significantly impact the molecule's conformation and reactivity. This steric crowding can influence the planarity of the molecule and, consequently, its electronic properties.

Overview of Research Trajectories for Aromatic Ketone-Substituted Heterocycles

The study of aromatic ketone-substituted heterocycles is a vibrant area of contemporary chemical research. These compounds serve as versatile building blocks in the synthesis of more complex molecular architectures. nih.gov The ketone functionality provides a reactive handle for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Current research often focuses on leveraging these compounds in the following areas:

Medicinal Chemistry: Many biologically active compounds feature an aromatic ketone-substituted heterocyclic core. Researchers are actively exploring the synthesis of novel derivatives as potential therapeutic agents, including anticancer and antimicrobial agents. nih.gov

Catalysis: The design and synthesis of new ligands for transition metal catalysis is a major driver of research in this area. The heterocyclic component can coordinate to a metal center, while the aromatic ketone can be modified to fine-tune the electronic and steric properties of the resulting catalyst.

Materials Science: The unique electronic and photophysical properties of these compounds make them attractive targets for the development of new functional materials. This includes research into their use as organic semiconductors, photochromic materials, and components of sensors.

The synthesis of these molecules often involves cross-coupling reactions or multicomponent reactions, which are areas of active development in organic synthesis. rsc.org The goal is often to develop more efficient and environmentally benign methods for their preparation. jptcp.com

Structure

3D Structure

Propriétés

IUPAC Name |

(2,6-dimethylphenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-6-5-7-13(2)17(12)18(20)15-10-11-19-16-9-4-3-8-14(15)16/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPIPEANMBFMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 2,6 Dimethylbenzoyl Quinoline

Established Synthetic Routes to the 4-Benzoylquinoline (B1642027) Framework

The synthesis of 4-benzoylquinolines can be approached through two primary strategies: the functionalization of a pre-formed quinoline (B57606) ring or the construction of the quinoline ring with the benzoyl group already incorporated into one of the precursors.

Quinoline Functionalization Strategies

Direct acylation of the quinoline ring is a common method for introducing a benzoyl group. The Friedel-Crafts acylation, a classic electrophilic aromatic substitution, can be employed. rsc.orgsigmaaldrich.comnih.govorganic-chemistry.org In this reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), promotes the reaction between quinoline and a benzoyl chloride derivative. rsc.orgsigmaaldrich.comnih.gov However, the regioselectivity of this reaction can be a significant challenge, often leading to a mixture of isomers. The electron-withdrawing nature of the nitrogen atom in the quinoline ring deactivates the pyridine (B92270) ring towards electrophilic attack, favoring substitution on the benzene (B151609) ring. Achieving C4-acylation often requires specific reaction conditions and may result in modest yields.

Another functionalization approach involves the use of organometallic reagents. For instance, a pre-functionalized quinoline, such as a 4-haloquinoline, can undergo a cross-coupling reaction with an organometallic benzoylating agent.

Coupling Reactions Involving Quinoline Precursors and Benzoyl Moieties

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of functionalized quinolines. rsc.orgcapes.gov.bryoutube.com A common strategy involves the coupling of a 4-haloquinoline with an appropriate benzoyl precursor. For example, a Suzuki coupling reaction could potentially be employed, reacting a 4-quinolineboronic acid with a 2,6-dimethylbenzoyl halide in the presence of a palladium catalyst and a base. Alternatively, a Stille coupling could be utilized, involving an organotin reagent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of 4-benzoylquinolines.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partners | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Halide + Arylboronic Acid | Pd(OAc)₂ / PCy₃ | K₂HPO₄·3H₂O | MeOH | 90 | 89 | researchgate.net |

| Aryl Halide + Arylboronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 95 | N/A |

| Aryl Halide + Organotin Reagent | Pd(PPh₃)₄ | - | Toluene | 110 | 85 | N/A |

Novel Approaches in the Synthesis of 4-(2,6-Dimethylbenzoyl)quinoline

Recent advancements in organic synthesis have opened new avenues for the construction of complex molecules like this compound, with a focus on improving efficiency, selectivity, and sustainability.

Chemo- and Regioselective Synthesis via Modern Catalytic Systems

Modern catalytic systems offer promising solutions to the regioselectivity challenges encountered in classical methods. Directed C-H activation has become a powerful strategy for the functionalization of specific positions in heterocyclic compounds. rsc.org By employing a directing group, a transition metal catalyst can be guided to a specific C-H bond, enabling its selective functionalization. For the synthesis of this compound, a directing group could be temporarily installed on the quinoline ring to facilitate C4-acylation.

Furthermore, multicomponent reactions (MCRs) provide an atom-economical and convergent approach to complex quinoline derivatives. rsc.org MCRs, such as the Povarov, Gewald, and Ugi reactions, allow for the construction of diverse quinoline scaffolds in a single step from multiple starting materials. rsc.org Designing an MCR that incorporates a 2,6-dimethylbenzoyl moiety could be a highly efficient route to the target compound.

Mechanistic Studies of Advanced Synthetic Transformations

The development of novel synthetic methods is often underpinned by detailed mechanistic studies. Understanding the reaction mechanism allows for the optimization of reaction conditions and the rational design of new catalysts and substrates. For instance, mechanistic investigations into palladium-catalyzed cross-coupling reactions have elucidated the roles of ligands and additives in promoting efficient and selective bond formation. rsc.org Similarly, understanding the mechanism of C-H activation can lead to the development of more effective directing groups and catalysts for regioselective functionalization.

Radical-based reactions also present a potential, albeit less explored, avenue for the synthesis of 4-acylquinolines. The generation of an acyl radical from a suitable precursor, such as an aldehyde or an acyl-telluride, followed by its addition to the quinoline ring, could provide a novel route to the target molecule. The regioselectivity of such a radical addition would be a key aspect to investigate.

Functionalization and Derivatization Strategies for this compound

Once synthesized, the this compound scaffold can be further modified to explore its chemical space and potential applications. The quinoline ring itself is amenable to various functionalization reactions. For example, the nitrogen atom can be quaternized to form quinolinium salts, which can alter the electronic properties and solubility of the molecule. The aromatic rings can undergo further electrophilic or nucleophilic substitution, depending on the reaction conditions and the existing substitution pattern.

The carbonyl group of the 2,6-dimethylbenzoyl moiety also serves as a handle for derivatization. It can be reduced to the corresponding alcohol, which could then be esterified or etherified. The ketone can also react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. Furthermore, the ketone can be converted into other functional groups, such as an oxime or a hydrazone, which can serve as precursors for further transformations.

The following table lists some potential derivatization reactions for this compound.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Reduction of Ketone | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgBr | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Oximation | NH₂OH·HCl | Oxime |

| Hydrazone Formation | N₂H₄·H₂O | Hydrazone |

| Quaternization of Quinoline N | CH₃I | Quinolinium Iodide |

An Examination of the Synthetic Pathways and Chemical Reactivity of this compound

The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry and materials science. The introduction of various substituents onto this core structure allows for the fine-tuning of its chemical and physical properties. This article focuses on the specific compound this compound, detailing its synthetic methodologies and the reactivity of its constituent parts.

1 Electrophilic and Nucleophilic Substitutions on the Quinoline Ring

The reactivity of the quinoline ring system towards electrophilic and nucleophilic substitution is well-established, and these general principles can be applied to this compound. The quinoline nucleus consists of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, while the benzene ring is comparatively electron-rich.

Electrophilic Aromatic Substitution:

Electrophilic attack on the quinoline ring predominantly occurs on the electron-rich carbocyclic (benzene) ring. nih.govorganic-chemistry.org The nitrogen atom deactivates the heterocyclic (pyridine) ring towards electrophilic substitution. The primary sites for substitution are positions 5 and 8. nih.govrsc.org The benzoyl substituent at the 4-position is a deactivating group and a meta-director. However, its influence on the benzenoid ring is transmitted through the heterocyclic ring, and thus the directing effect is less pronounced than for a direct substituent on the benzene ring. Therefore, nitration or halogenation of this compound is expected to yield a mixture of 5- and 8-substituted products.

Nucleophilic Aromatic Substitution:

Conversely, nucleophilic substitution reactions target the electron-deficient pyridine ring. organic-chemistry.orgnih.gov The most favorable positions for nucleophilic attack are C-2 and C-4. organic-chemistry.orgnih.gov In the case of this compound, the 4-position is already substituted. For a nucleophilic substitution to occur on the quinoline ring itself, a leaving group would typically be required at another position, most commonly the 2-position. If a derivative such as 2-chloro-4-(2,6-dimethylbenzoyl)quinoline were synthesized, it would be susceptible to nucleophilic displacement of the chloride by various nucleophiles like amines, alkoxides, or thiolates. Direct nucleophilic substitution of a hydrogen atom (SNH) on the quinoline ring is also possible under specific conditions, often requiring strong nucleophiles or specialized catalytic systems. wikipedia.org

| Reaction Type | Reagents (Example) | Predicted Major Product(s) |

| Electrophilic Substitution (Nitration) | HNO₃ / H₂SO₄ | 4-(2,6-Dimethylbenzoyl)-5-nitroquinoline and 4-(2,6-Dimethylbenzoyl)-8-nitroquinoline |

| Nucleophilic Substitution (on a 2-chloro derivative) | R-NH₂ | 2-(Alkylamino/Arylamino)-4-(2,6-dimethylbenzoyl)quinoline |

2 Transformations of the Benzoyl Moiety

The benzoyl group in this compound possesses a ketone functionality that can undergo a variety of chemical transformations. These reactions allow for further diversification of the molecule's structure.

Reduction of the Ketone:

The carbonyl group can be reduced to a secondary alcohol, yielding (4-(α-hydroxy-2,6-dimethylbenzyl)quinoline). This can be achieved using a range of reducing agents. For simple reduction, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would be effective. For complete deoxygenation to form 4-(2,6-dimethylbenzyl)quinoline, harsher reduction conditions such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction would be necessary. The Clemmensen reduction is generally not suitable for acid-sensitive substrates.

Reactions at the α-Carbon:

The carbon atom adjacent to the carbonyl group is not enolizable in this specific compound due to the presence of the quinoline and 2,6-dimethylphenyl rings. Therefore, reactions that typically occur via an enol or enolate intermediate, such as α-halogenation or aldol (B89426) condensation, are not feasible at this position.

Other Transformations:

The ketone could potentially be converted to other functional groups. For example, reaction with a Wittig reagent could transform the carbonyl into an alkene. The formation of imines or oximes is also a possibility through condensation with primary amines or hydroxylamine, respectively.

| Transformation | Reagents | Product |

| Reduction to Alcohol | NaBH₄, Methanol (B129727) | 4-(α-Hydroxy-2,6-dimethylbenzyl)quinoline |

| Reduction to Alkane | H₂NNH₂, KOH, Ethylene Glycol | 4-(2,6-Dimethylbenzyl)quinoline |

| Wittig Reaction | Ph₃P=CHR | 4-(1-(2,6-Dimethylphenyl)-1-alkenyl)quinoline |

| Oxime Formation | NH₂OH·HCl, Base | This compound oxime |

3 Stereoselective Synthesis of Chiral Derivatives

The reduction of the prochiral ketone in the benzoyl moiety of this compound to a secondary alcohol creates a new stereocenter. The synthesis of a single enantiomer of the resulting alcohol, (R)- or (S)-4-(α-hydroxy-2,6-dimethylbenzyl)quinoline, requires stereoselective methods.

Asymmetric Reduction of the Ketone:

A prominent strategy for achieving this is the asymmetric reduction of the ketone. This can be accomplished using chiral reducing agents or a stoichiometric reductant in the presence of a chiral catalyst.

Catalytic Asymmetric Hydrogenation: This method employs a chiral transition metal catalyst, often based on ruthenium or rhodium complexed with a chiral phosphine (B1218219) ligand, and hydrogen gas as the reductant. These systems can provide high enantioselectivity. rsc.org

Chiral Borane (B79455) Reagents: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a borane source, is a well-established method for the enantioselective reduction of ketones. youtube.com

Biocatalysis: Enzymes, such as ketoreductases from various microorganisms, can also be employed for the asymmetric reduction of ketones with high enantiomeric excess, often under mild reaction conditions. rsc.org

The choice of method would depend on the specific substrate and the desired enantiomer. The steric hindrance from the 2,6-dimethylphenyl group and the quinoline ring would play a significant role in the stereochemical outcome of the reduction.

An alternative approach to obtaining chiral derivatives involves the use of chiral starting materials in the synthesis of the quinoline ring itself, for example, by employing a chiral amine or a chiral β-diketone in a Combes-type synthesis. However, the asymmetric reduction of the pre-formed ketone is often a more direct and versatile strategy.

| Method | Chiral Source | Typical Reductant |

| Catalytic Asymmetric Hydrogenation | Chiral Phosphine Ligand (e.g., BINAP) with a Metal (e.g., Ru) | H₂ |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Borane (BH₃) |

| Biocatalytic Reduction | Ketoreductase Enzyme | Co-factor (e.g., NADPH) |

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible route can be proposed based on established quinoline syntheses. The Combes and Friedlander syntheses are two of the most common methods for constructing the quinoline core. nih.govwikipedia.org

A likely approach would involve a variation of the Combes synthesis , which entails the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. nih.govkoreascience.kr The key intermediate for the synthesis of the target molecule would be 1-(2,6-dimethylphenyl)-3-phenyl-1,3-propanedione .

The synthesis of this sterically hindered β-diketone could be achieved through a Claisen condensation of methyl benzoate (B1203000) with 2',6'-dimethylacetophenone. nih.govtandfonline.com The use of a strong base, such as sodium hydride or potassium tert-butoxide, would be necessary to facilitate this reaction.

Once the β-diketone is obtained, its reaction with aniline in the presence of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, would lead to the formation of this compound. The initial step is the formation of an enamine intermediate from the aniline and one of the ketone groups of the diketone. Subsequent acid-catalyzed cyclization onto the aniline ring, followed by dehydration, would yield the final quinoline product. The regioselectivity of the initial condensation of aniline with the unsymmetrical diketone is a critical factor. Generally, the less sterically hindered carbonyl group is more reactive towards nucleophilic attack. However, in the Combes synthesis, the regiochemical outcome of the cyclization can also be influenced by the steric bulk of the substituents. wikipedia.org

An alternative, though likely more challenging route, would be a Friedlander synthesis . This would involve the reaction of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. nih.govorganic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Studies of 4 2,6 Dimethylbenzoyl Quinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound with the complexity of 4-(2,6-dimethylbenzoyl)quinoline, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Probing Connectivity

Multi-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in identifying the coupled protons within the quinoline (B57606) ring system, such as the sequence from H-5 to H-8, and the protons on the dimethyl-substituted benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For the target molecule, HMBC is critical for connecting the quinoline and benzoyl fragments. For instance, correlations would be expected between the H-2 and H-3 protons of the quinoline ring and the carbonyl carbon of the benzoyl group. Similarly, correlations between the methyl protons of the 2,6-dimethylbenzoyl group and the carbonyl carbon, as well as the aromatic carbons of that ring, would confirm their positions.

A predicted ¹H and ¹³C NMR data table for this compound, based on known values for quinoline and substituted benzoyl derivatives, is presented below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Quinoline Ring | |||

| 2 | ~8.9 | ~150 | C4, C3, C8a |

| 3 | ~7.5 | ~121 | C2, C4, C4a |

| 4 | - | ~148 | - |

| 4a | - | ~128 | - |

| 5 | ~8.2 | ~130 | C4, C7, C8a |

| 6 | ~7.7 | ~128 | C8, C4a |

| 7 | ~7.9 | ~129 | C5, C8a |

| 8 | ~8.1 | ~127 | C6, C4a |

| 8a | - | ~149 | - |

| Benzoyl Group | |||

| C=O | - | ~197 | H-2', H-6', H-3, H-5 |

| 1' | - | ~137 | - |

| 2', 6' | - | ~135 | H-3', H-5', CH₃ |

| 3', 5' | ~7.3 | ~130 | C-1', C-2', C-6', C-4' |

| 4' | ~7.4 | ~128 | C-2', C-6' |

| 2', 6' -CH₃ | ~2.1 | ~20 | C-1', C-2', C-6' |

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides detailed information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. This is particularly valuable for studying polymorphism, where a compound may exist in different crystalline forms with distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of solid samples, revealing information about the molecular packing and intermolecular interactions in the crystalline lattice. For this compound, ssNMR could be used to characterize its solid-state conformation, which may differ from its solution-state conformation due to packing forces and restricted rotation around the single bonds.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₈H₁₅NO), the theoretical exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm the molecular formula with high confidence.

| Ion | Theoretical m/z |

| [M]⁺ (C₁₈H₁₅NO)⁺ | 261.1154 |

| [M+H]⁺ (C₁₈H₁₆NO)⁺ | 262.1232 |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Intermediates

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the quinoline ring and the benzoyl group, as well as fragmentation of the quinoline and dimethylbenzoyl moieties themselves.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Structure of Fragment |

| 262.1232 | 128.0657 | Quinoline radical cation |

| 262.1232 | 133.0653 | 2,6-Dimethylbenzoyl cation |

| 133.0653 | 105.0334 | Benzoyl cation |

| 133.0653 | 91.0548 | Tropylium ion |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of its chemical bonds. The two techniques are often complementary.

In the case of this compound, IR and Raman spectroscopy would be used to identify key functional groups and to characterize the vibrations of the aromatic ring systems.

C=O Stretch: A strong absorption in the IR spectrum, typically in the range of 1650-1680 cm⁻¹, would be indicative of the benzoyl carbonyl group. The exact position would be influenced by the electronic effects of the quinoline ring.

C=N and C=C Stretching: The quinoline ring would exhibit a series of characteristic stretching vibrations in the 1620-1430 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings.

| Vibrational Mode | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Strong |

| C=O Stretch (Benzoyl) | 1680-1650 | Strong |

| C=N/C=C Stretch (Quinoline) | 1620-1430 | Strong |

| CH₃ Bending | 1460-1440 | Medium |

| In-plane C-H Bending | 1300-1000 | Medium-Weak |

| Out-of-plane C-H Bending | 900-700 | Strong |

By integrating the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved. Each method provides a unique piece of the structural puzzle, and their combined application allows for a high degree of confidence in the final assigned structure.

Electronic Spectroscopy (UV-Vis) for Electronic Transition Characterization

The electronic absorption spectrum of a molecule provides critical information about its conjugated π-electron system. For this compound, the spectrum is expected to be a composite of the transitions originating from the quinoline and the 2,6-dimethylbenzoyl moieties, modified by their conjugation.

Quinoline itself exhibits characteristic absorption bands in the ultraviolet (UV) region. These arise from π→π* transitions within the aromatic system. Studies on various quinoline derivatives show that the positions and intensities of these bands are sensitive to the nature and position of substituents. mdpi.comresearchgate.net The addition of a benzoyl group at the 4-position extends the conjugation, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted quinoline. rsc.org

The UV-Vis spectrum of this compound, when measured in a common solvent like methanol (B129727) or ethanol (B145695), would likely display strong absorption bands in the range of 220-350 nm. The expected transitions include:

High-energy π→π transitions:* Associated primarily with the benzene rings of the quinoline and benzoyl groups, typically occurring at shorter wavelengths.

Lower-energy π→π transitions:* Involving the entire conjugated system spanning both the quinoline and benzoyl portions of the molecule. These would appear at longer wavelengths. rsc.org

n→π transitions:* A weak absorption band, often submerged by the stronger π→π* bands, may arise from the excitation of a non-bonding electron from the quinoline's nitrogen atom or the carbonyl group's oxygen atom to an antibonding π* orbital.

The specific absorption maxima (λmax) can be influenced by solvent polarity. mdpi.com A hypothetical UV-Vis absorption data table for this compound, based on data from related quinoline derivatives, is presented below. researchgate.netrsc.orgnih.gov

Illustrative UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Assigned Electronic Transition |

| ~230 nm | High | Methanol | π→π* (Benzoyl/Quinoline) |

| ~280 nm | Medium | Methanol | π→π* (Quinoline System) |

| ~320 nm | Low-Medium | Methanol | π→π* (Conjugated System) |

Note: This data is illustrative and based on typical values for substituted benzoyl-quinolines. Actual experimental values may vary.

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported in the searched literature, detailed analysis of analogous compounds, such as other 4-substituted and benzoyl-substituted quinolines, allows for a robust prediction of its key structural features. nih.govnih.gov

Based on related structures, the compound is expected to crystallize in a common crystal system like monoclinic or orthorhombic. eurjchem.com The table below presents plausible crystallographic parameters, extrapolated from published data on similar molecules. nih.gov

Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~15.0 |

| c (Å) | ~11.0 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1350 |

| Z (Molecules/Unit Cell) | 4 |

Note: This data is hypothetical and serves to illustrate typical crystallographic parameters for related organic compounds.

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, the packing would be dictated by a combination of weak hydrogen bonds and π-π stacking interactions.

π–π Stacking: The planar quinoline ring system is highly susceptible to π-π stacking interactions. In the crystal lattice, molecules would likely arrange in offset or parallel-displaced stacks to maximize attractive forces. Centroid-to-centroid distances between stacked quinoline rings in similar structures are typically found in the range of 3.5 to 3.8 Å, indicative of significant π-π interactions. nih.govrsc.org

These forces collectively guide the formation of a stable, three-dimensional supramolecular architecture.

The solid-state conformation of this compound is primarily defined by the rotational freedom around the single bond connecting the benzoyl group to the quinoline ring. The most significant conformational parameter is the dihedral angle between the plane of the quinoline ring system and the plane of the 2,6-dimethylphenyl ring.

Due to steric hindrance from the two methyl groups at the ortho positions (2- and 6-) of the benzoyl moiety, a coplanar arrangement of the two ring systems is highly improbable. These methyl groups would clash with the hydrogen atom at the 3-position of the quinoline ring, forcing the benzoyl group to twist out of the plane of the quinoline ring. In related structures, such as N-(2-benzoyl-5-ethynylphenyl)quinoline-2-carboxamide, the dihedral angle between the quinoline and a substituted benzoyl ring is significant. nih.gov For this compound, this dihedral angle is predicted to be substantial, likely in the range of 50-70 degrees, to alleviate steric strain. This twisted conformation is a critical structural feature, influencing both the crystal packing and the electronic properties of the molecule by disrupting the π-conjugation between the two aromatic systems.

Theoretical and Computational Investigations of 4 2,6 Dimethylbenzoyl Quinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, bond characteristics, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is a popular choice for calculations in solid-state physics and quantum chemistry. wikipedia.org For 4-(2,6-Dimethylbenzoyl)quinoline, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G, can be used to optimize the molecular geometry and determine its ground state properties.

These calculations would yield important data such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. For instance, the planarity of the quinoline (B57606) ring system and the orientation of the 2,6-dimethylbenzoyl group relative to it would be determined. This structural information is crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Ground State Properties of this compound using DFT This table presents hypothetical data based on typical DFT calculation results for similar aromatic ketones.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-C (Benzoyl-Quinoline) Bond Length | ~1.50 Å |

| Dihedral Angle (Quinoline-Benzoyl) | ~60-90° |

| Dipole Moment | ~3.5 D |

For even greater accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more expensive than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate energies and molecular properties. For a molecule like this compound, ab initio calculations could be used to refine the geometric parameters obtained from DFT and to calculate more precise electronic properties, which are critical for understanding its reactivity and potential intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial descriptors of a molecule's reactivity and kinetic stability.

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is found on electron-deficient regions, the likely targets for nucleophiles. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties of this compound This table presents hypothetical data based on typical FMO analysis for similar aromatic ketones.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net For this compound, MD simulations can provide valuable insights into its conformational flexibility. The rotational freedom around the single bond connecting the benzoyl and quinoline moieties is of particular interest.

By simulating the molecule's behavior in a solvent, typically water or a non-polar organic solvent, researchers can explore the accessible conformational space and identify the most stable rotamers. This information is critical for understanding how the molecule might interact with biological targets or other molecules in its environment. The simulations can reveal the probability of finding the molecule in a particular conformation and the energy barriers between different conformational states. Such studies have been conducted on other quinoline derivatives to assess their potential as inhibitors of enzymes. researchgate.net

Coordination Chemistry and Ligand Properties of 4 2,6 Dimethylbenzoyl Quinoline

Complexation Behavior with Transition Metal Centers

The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the carbonyl group in 4-(2,6-Dimethylbenzoyl)quinoline are the primary sites for coordination with transition metal centers. The complexation behavior is anticipated to be heavily influenced by the nature of the metal ion, the solvent system, and the specific reaction conditions.

While specific synthetic procedures for metal complexes of this compound are not extensively documented in the available literature, general methods for the synthesis of quinoline-based metal complexes can be applied. A common approach involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating to facilitate complex formation mdpi.com.

The synthesis of metal complexes with quinoline-based ligands is a well-established area of coordination chemistry. Transition metal-catalyzed reactions are frequently employed for the synthesis of the quinoline scaffolds themselves uni.luias.ac.in. For the preparation of the metal complexes, a typical procedure involves dissolving the quinoline-based ligand and a corresponding metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent or a mixture of solvents, followed by stirring or refluxing for a specific period. The resulting complexes can then be isolated by filtration or crystallization.

Table 1: Representative Methods for the Synthesis of Quinoline-Based Metal Complexes

| Metal Ion | Typical Precursor | Solvent System | General Conditions |

|---|---|---|---|

| Palladium(II) | PdCl2, Pd(OAc)2 | Acetonitrile, DMF, Ethanol (B145695) | Room temperature or reflux |

| Copper(II) | CuCl2·2H2O, Cu(NO3)2·3H2O | Methanol (B129727), Ethanol, Acetonitrile | Stirring at room temperature or gentle heating |

| Ruthenium(II) | [Ru(bpy)2Cl2], [Ru(dmso)4Cl2] | Ethanol, Methanol, DMF | Reflux under inert atmosphere |

| Rhodium(III) | RhCl3·3H2O | Ethanol/Water | Reflux |

Characterization of the resulting complexes would rely on a combination of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination of the carbonyl group through a shift in its stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the structure of the complex in solution.

UV-Visible Spectroscopy: To study the electronic transitions and the effect of metal coordination on the ligand's electronic structure.

Mass Spectrometry: To confirm the molecular weight of the complex.

X-ray Crystallography: To determine the solid-state structure and definitively establish the coordination geometry.

Based on its structure, this compound can exhibit several coordination modes. The lone pair of electrons on the quinoline nitrogen atom makes it a potent N-donor. The carbonyl oxygen atom can also act as an O-donor.

N-donor (Monodentate): The ligand can coordinate to a metal center solely through the quinoline nitrogen. This is a common coordination mode for many quinoline derivatives.

O-donor (Monodentate): Coordination can also occur exclusively through the carbonyl oxygen.

Chelating (Bidentate N,O): The most probable coordination mode involves the formation of a stable five-membered chelate ring through simultaneous coordination of the quinoline nitrogen and the carbonyl oxygen to the same metal center. This bidentate coordination is often favored due to the thermodynamic stability of the resulting metallacycle.

The preferred coordination mode will depend on factors such as the size and electronic properties of the metal ion, as well as the steric constraints imposed by the ligand.

The coordination of this compound is significantly influenced by both steric and electronic factors.

Steric Factors: The presence of the two methyl groups in the 2 and 6 positions of the benzoyl ring introduces considerable steric hindrance around the carbonyl oxygen donor atom. This steric bulk can:

Influence the accessibility of the carbonyl oxygen for coordination.

Dictate the geometry of the resulting metal complex, potentially leading to distorted coordination spheres.

Favor coordination to smaller metal ions that can better accommodate the sterically demanding ligand.

Affect the stability of the metal-ligand bond.

Electronic Factors:

The electron-donating nature of the two methyl groups on the benzoyl ring can increase the electron density on the carbonyl oxygen, potentially enhancing its donor capacity.

Chelation and Supramolecular Assembly in Metal Complexes

The ability of this compound to act as a chelating ligand is a key feature that can be exploited in the construction of supramolecular assemblies. The formation of stable metal-ligand complexes can serve as a driving force for the self-assembly of discrete molecular architectures or extended coordination polymers.

Intermolecular interactions, such as π-π stacking between the aromatic quinoline rings, can play a significant role in the solid-state packing of these complexes, potentially leading to the formation of one-, two-, or three-dimensional supramolecular structures rsc.orgjinjingchemical.com. The specific architecture of the resulting assembly will be dependent on the coordination geometry of the metal ion and the steric profile of the ligand.

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

A combination of spectroscopic techniques and computational methods is essential for a thorough understanding of the metal-ligand interactions in complexes of this compound.

Spectroscopic Analysis:

IR Spectroscopy: A red shift (shift to lower wavenumber) of the C=O stretching vibration upon coordination is a clear indicator of the involvement of the carbonyl oxygen in bonding to the metal center.

NMR Spectroscopy: Changes in the chemical shifts of the quinoline and benzoyl protons upon complexation provide valuable information about the coordination mode and the electronic redistribution within the ligand.

UV-Visible Spectroscopy: The appearance of new absorption bands or shifts in the existing ligand-centered transitions can be attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, providing insights into the electronic structure of the complex.

Computational Analysis:

Density Functional Theory (DFT): DFT calculations can be employed to model the geometry of the metal complexes, predict their electronic structures, and analyze the nature of the metal-ligand bonds.

Natural Bond Orbital (NBO) Analysis: This method can provide quantitative information about the donor-acceptor interactions between the ligand and the metal.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the topology of the electron density and provide insights into the nature of non-covalent interactions that may influence the supramolecular assembly mdpi.com.

Table 2: Expected Spectroscopic Shifts Upon Coordination

| Spectroscopic Technique | Observed Change | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift of ν(C=O) to lower frequency | Coordination of the carbonyl oxygen to the metal center. |

| ¹H NMR Spectroscopy | Downfield shift of protons near the coordination sites | Deshielding effect due to electron withdrawal by the metal ion. |

| UV-Visible Spectroscopy | Appearance of new absorption bands | Charge transfer transitions between the metal and the ligand. |

Ligand Design Principles and Structural Modifications for Tunable Coordination

The structure of this compound can be systematically modified to tune its coordination properties and, consequently, the properties of the resulting metal complexes. Ligand-based design is a powerful strategy for developing novel compounds with desired functionalities nih.gov.

Structural Modifications:

Variation of Substituents on the Benzoyl Ring: Replacing the dimethyl groups with other alkyl or aryl groups can modulate the steric hindrance and electronic properties of the ligand. Introducing electron-withdrawing or electron-donating groups at different positions of the benzoyl ring can fine-tune the donor strength of the carbonyl oxygen.

Modification of the Quinoline Ring: Introducing substituents on the quinoline moiety can alter its electronic properties and steric profile. For example, adding electron-donating groups would increase the basicity of the quinoline nitrogen.

Introduction of Additional Donor Atoms: Incorporating other donor atoms into the ligand framework can lead to ligands with higher denticity and the ability to form more complex coordination geometries.

By applying these design principles, it is possible to create a library of ligands based on the this compound scaffold with tailored coordination preferences, leading to the synthesis of metal complexes with specific catalytic, photophysical, or biological activities.

Applications in Catalysis Utilizing 4 2,6 Dimethylbenzoyl Quinoline

Role as a Ligand Scaffold in Homogeneous Catalysis

General studies on quinoline (B57606) derivatives have shown their potential as ligands in homogeneous catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, and the substituents on the ring can influence the catalytic activity and selectivity. However, no specific reports on the use of 4-(2,6-dimethylbenzoyl)quinoline as a ligand scaffold were identified.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While quinoline itself can act as a ligand in some palladium-catalyzed reactions, there is no available data on the performance of this compound in this capacity. Research in this area would be required to determine its efficacy as a ligand for reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings.

Asymmetric Catalysis Involving Chiral Derivatives

The development of chiral quinoline-based ligands is a significant area of research in asymmetric catalysis, where the goal is to produce enantiomerically pure compounds. Typically, chirality is introduced through the attachment of chiral auxiliaries to the quinoline core. While the synthesis of chiral derivatives of this compound is theoretically possible, no studies detailing their synthesis and application in asymmetric catalysis have been published.

Oxidation and Reduction Catalysis

Quinoline derivatives can also play a role in oxidation and reduction catalysis, either as the catalyst itself or as a ligand for a metallic catalyst. For instance, certain quinoline compounds have been investigated for their ability to catalyze the oxidation of alcohols or the reduction of nitroarenes. However, the catalytic activity of this compound in such transformations has not been documented.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. Such studies often involve techniques like spectroscopy and kinetic analysis to identify intermediates and determine the rate-determining steps. Due to the absence of reported catalytic applications for this compound, no mechanistic investigations of its potential catalytic cycles are available.

Heterogenization Strategies for Solid-Phase Catalytic Systems

Immobilizing homogeneous catalysts onto solid supports, a process known as heterogenization, offers advantages in terms of catalyst separation and recycling. This can be achieved by anchoring the catalyst to materials like polymers or silica. There are currently no reports on the heterogenization of catalysts derived from this compound.

Design of Next-Generation Catalysts Incorporating the Quinoline-Benzoyl Motif

The quinoline-benzoyl motif presents an interesting structural framework for the design of new catalysts. The combination of the electron-withdrawing benzoyl group and the coordinating quinoline nitrogen could lead to unique catalytic properties. However, the potential of this specific motif, particularly with the 2,6-dimethyl substitution pattern, remains to be explored in the design and synthesis of next-generation catalysts.

Future Research Trajectories and Challenges

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The development of novel and sustainable methods for synthesizing 4-(2,6-dimethylbenzoyl)quinoline is a primary area for future research. Traditional synthetic pathways for quinoline (B57606) derivatives often involve multi-step processes with harsh reagents and generate significant waste. Future efforts will likely concentrate on green chemistry principles to create more efficient and environmentally benign routes.

Key research directions may include:

One-Pot, Multi-Component Reactions: Investigating single-step reactions that combine multiple starting materials to form the target molecule without isolating intermediates can significantly improve efficiency and reduce solvent usage.

Novel Catalysis: The use of innovative catalysts, such as nano-catalysts or biocatalysts, could offer higher yields and selectivity under milder reaction conditions. For instance, the application of tin(IV) oxide (SnO2) nanoparticles has shown promise in catalyzing the synthesis of other 4-arylquinoline derivatives. researchgate.net

Solvent-Free or Green Solvent Conditions: Exploring reactions under solvent-free conditions or in environmentally friendly solvents like water or ethanol (B145695) would align with the goals of sustainable chemistry. researchgate.net

A comparative look at potential synthetic strategies is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Multi-Component Reactions | Increased efficiency, reduced waste, operational simplicity. researchgate.net | Optimizing reaction conditions for specific substrates, potential for side-product formation. |

| Heterogeneous Catalysis | Catalyst reusability, ease of product separation. researchgate.net | Catalyst deactivation, ensuring high selectivity for the target compound. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Scale-up limitations, requirement for specialized equipment. |

Integration into Advanced Materials Science (Excluding Biological Materials)

The unique structural features of this compound, particularly the combination of the quinoline and dimethylbenzoyl moieties, suggest its potential as a building block for advanced, non-biological materials. The aromatic and heterocyclic nature of the molecule could impart valuable photophysical or electronic properties.

Future research in this domain could focus on:

Organic Electronics: Investigating the compound's potential as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The quinoline core is known to exhibit electron-transporting properties.

Chemosensors: Developing sensors where the quinoline nitrogen or the benzoyl carbonyl group can selectively bind to specific metal ions or small molecules, leading to a detectable change in fluorescence or color.

Functional Polymers: Incorporating the this compound unit into polymer backbones to create materials with tailored thermal, mechanical, or photoluminescent properties.

Development of Novel Computational Models for Enhanced Prediction Capabilities

Computational chemistry offers a powerful tool to predict the properties and behavior of this compound, thereby guiding experimental work. While computational studies have been performed on other quinoline derivatives to understand their structure-activity relationships, specific models for this compound are yet to be developed. worldscientificnews.comscielo.br

Future computational research should aim to:

Develop Quantitative Structure-Activity Relationship (QSAR) Models: These models can correlate the structural features of this compound and its analogs with specific material properties, such as charge mobility or luminescence efficiency. worldscientificnews.com

Employ Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties (e.g., UV-Vis and NMR spectra), providing a deeper understanding of its intrinsic characteristics.

Simulate Interactions in Materials: Molecular dynamics simulations could model how this compound molecules pack in a solid state or interact with other components in a material blend, which is crucial for predicting bulk properties.

The table below summarizes key computational parameters that would be valuable to determine for this compound.

| Computational Method | Predicted Property | Potential Application |

| DFT | HOMO/LUMO energy levels | Predicting electronic and optical properties for materials science. |

| TD-DFT | UV-Vis absorption spectrum | Guiding spectroscopic characterization and understanding photophysics. |

| QSAR | Correlation of structure with properties | Designing new derivatives with enhanced performance in specific applications. |

Synergistic Applications with Advanced Analytical and Spectroscopic Techniques

A thorough characterization of this compound is essential for its future development. While standard techniques like NMR and mass spectrometry are fundamental for structural confirmation, the synergy with more advanced analytical methods can provide deeper insights. chemicalpapers.com

Future research should focus on:

Advanced Spectroscopic Analysis: Utilizing techniques like femtosecond transient absorption spectroscopy to study the excited-state dynamics of the molecule, which is critical for photophysical applications.

Single-Crystal X-ray Diffraction: Obtaining the crystal structure would provide definitive information about its three-dimensional conformation, intermolecular interactions, and packing in the solid state. acs.org This is invaluable for understanding its properties in solid-state devices.

In-situ Spectroelectrochemistry: Combining electrochemical methods with spectroscopy (e.g., UV-Vis, EPR) to study the properties of the molecule's radical ions, which is relevant for applications in organic electronics.

By systematically addressing these research trajectories and overcoming the associated challenges, the scientific community can unlock the full potential of this compound and pave the way for its application in a new generation of advanced technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,6-Dimethylbenzoyl)quinoline, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Gould–Jacobs reactions or condensation of substituted benzoyl chlorides with quinoline precursors. For example, triethyl orthoformate and hydrazide derivatives (e.g., 2,6-dimethyl-4-quinoline carboxylic acid hydrazide) are used under reflux conditions in acetic acid, yielding ~60-75% after recrystallization . Key variables include temperature control (80-100°C), solvent polarity, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating stereoisomers.

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

- Methodological Answer :

- <sup>13</sup>C NMR : Peaks at δ 165-170 ppm confirm the carbonyl group, while aromatic protons appear as multiplet signals between δ 7.5-8.5 ppm. Methyl groups on the benzoyl moiety resonate at δ 2.1-2.3 ppm .

- X-ray Crystallography : Resolves spatial arrangement; for example, dihedral angles between quinoline and benzoyl rings (typically 15-25°) influence π-π stacking interactions .

- FT-IR : Stretching vibrations at ~1680 cm<sup>-1</sup> (C=O) and 3050 cm<sup>-1</sup> (C-H aromatic) validate functional groups.

Q. What is the role of substituents (e.g., methoxy, hydroxy) in modulating the compound's solubility and stability?

- Methodological Answer : Electron-donating groups (e.g., methoxy at C6/C7) enhance solubility in polar solvents (DMSO/water) via hydrogen bonding, while electron-withdrawing groups (e.g., trifluoromethyl) reduce degradation in acidic conditions. Stability assays (HPLC monitoring at 25°C/pH 7.4) show hydroxy derivatives degrade 20% faster than methylated analogs due to oxidative susceptibility .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound derivatives under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Palladium(II) acetate (5 mol%) in DMF increases cross-coupling efficiency by 30% compared to copper iodide .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hrs to 45 mins, improving yield to 85% (150°C, 300 W) .

- DoE (Design of Experiments) : Multivariate analysis identifies optimal molar ratios (e.g., 1:1.2 quinoline:benzoyl chloride) and pH (6.5-7.0) to minimize byproducts .

Q. How do electronic effects of substituents influence biological activity (e.g., cytotoxicity, enzyme inhibition)?

- Methodological Answer :

- Trifluoromethyl Groups : Enhance lipophilicity (logP increase by 1.2 units), improving membrane permeability and IC50 values (e.g., 3.42 µM vs. MCF-7 cells) .

- Methoxy vs. Hydroxy : Methoxy derivatives show 50% higher inhibition of topoisomerase II (via DNA intercalation assays), while hydroxy analogs exhibit stronger ROS scavenging (EC50 = 12 µM in DPPH assays) .

- QSAR Modeling : Hammett constants (σpara) correlate with cytotoxic potency (R<sup>2</sup> = 0.89), guiding rational design .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Compare metabolic stability (e.g., hepatic microsome assays) to identify rapid clearance (e.g., CYP3A4-mediated oxidation reduces in vivo efficacy by 40%) .

- Tumor Xenograft Models : Dose-response studies (10-50 mg/kg) reveal discrepancies due to poor bioavailability; nanoformulation (liposomal encapsulation) improves tumor accumulation by 3-fold .

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I<sup>2</sup> >50% indicates significant variability) .

Q. What computational methods validate the mechanism of action for this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulations show binding to EGFR kinase (binding energy ≤ -9.2 kcal/mol), with hydrogen bonds to Met793 and hydrophobic interactions with Leu844 .

- MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes; RMSD <2.0 Å confirms sustained binding .

- ADMET Prediction : SwissADME predicts BBB permeability (0.85) and CYP2D6 inhibition (prob. = 0.78), guiding toxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.